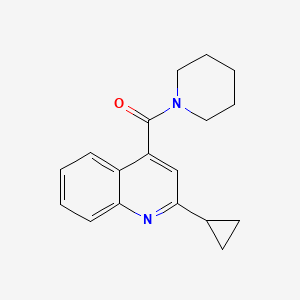
N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CP-94,253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D1 receptor, which plays a crucial role in the regulation of movement, mood, and reward.
作用机制
The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the brain. Its activation by dopamine leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide acts as a selective antagonist of the dopamine D1 receptor, preventing the activation of adenylate cyclase and the production of cAMP.
Biochemical and Physiological Effects
The selective antagonism of the dopamine D1 receptor by N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide can reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. It has also been shown to improve motor deficits in animal models of Parkinson's disease. Additionally, N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have anxiolytic effects in animal models of anxiety.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological conditions. However, one limitation of using N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide is its relatively short half-life, which can complicate dosing and experimental design.
未来方向
There are several future directions for the use of N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide in scientific research. One direction is the investigation of its potential therapeutic use in various neurological and psychiatric disorders, such as schizophrenia and drug addiction. Additionally, N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide could be used to further investigate the role of the dopamine D1 receptor in various physiological processes, such as learning and memory. Finally, the development of longer-lasting analogs of N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide could address the limitation of its short half-life and improve its usefulness in lab experiments.
合成方法
The synthesis of N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide involves the reaction of 4-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by the addition of sodium azide and copper(I) iodide to form the triazole ring. The resulting compound is then treated with acetic anhydride and triethylamine to yield the final product.
科学研究应用
N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its selective antagonism of the dopamine D1 receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide has been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-3-1-2-4-12)11-5-7-13(8-6-11)18-10-15-9-16-18/h5-10,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXVAOMZPYUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(1,2,4-triazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)

![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)



![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)


![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
